1-(4-cyanophenyl)-N-ethylmethanesulfonamide
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Overview
Description
1-(4-Cyanophenyl)-N-ethylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to an ethylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
1-(4-Cyanophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Cyanophenyl)-N-propylmethanesulfonamide: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. This slight variation can lead to differences in its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-cyanophenyl)-N-ethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLXMDDBJRSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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